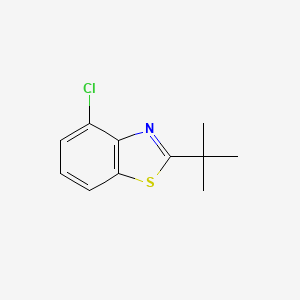

2-Tert-butyl-4-chloro-1,3-benzothiazole

Description

Properties

Molecular Formula |

C11H12ClNS |

|---|---|

Molecular Weight |

225.74 g/mol |

IUPAC Name |

2-tert-butyl-4-chloro-1,3-benzothiazole |

InChI |

InChI=1S/C11H12ClNS/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h4-6H,1-3H3 |

InChI Key |

KOWGOAUGFDVHRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(S1)C=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4-chloro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with tert-butyl chloride and chloroacetyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.

Industrial Production Methods

Industrial production of 2-tert-butyl-4-chloro-1,3-benzothiazole often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted benzothiazoles, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

2-Tert-butyl-4-chloro-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-chloro-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and chloro groups can influence its binding affinity and specificity. The exact pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole :

This compound features a methoxyphenyl group at position 2 and chlorine at position 5. The methoxy group is electron-donating, which contrasts with the electron-withdrawing chloro substituent in the target compound. The dihedral angle between the benzothiazole core and the methoxyphenyl group is critical for molecular packing and biological interactions .- 2-Chloro-4-isopropyl-1,3-benzothiazole: Structurally similar to the target compound, this derivative replaces the tert-butyl group with an isopropyl group at position 2.

Comparative Data Table

Research Findings and Implications

- Steric vs. Electronic Effects: The tert-butyl group in 2-Tert-butyl-4-chloro-1,3-benzothiazole likely dominates its behavior, limiting conformational flexibility but enhancing stability. In contrast, methoxy or amino substituents improve solubility and target binding .

- Synthetic Challenges : Steric hindrance from the tert-butyl group may require optimized reaction conditions, such as elevated temperatures or polar solvents, to achieve high yields .

Biological Activity

2-Tert-butyl-4-chloro-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships, and potential applications.

Chemical Structure and Properties

The compound features a benzothiazole ring with a tert-butyl group and a chloro substituent, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C₁₃H₁₄ClN₁S, with a molecular weight of approximately 225.74 g/mol. The presence of these substituents influences its interactions with biological targets.

Antimicrobial Activity

Research indicates that 2-tert-butyl-4-chloro-1,3-benzothiazole exhibits significant antimicrobial properties against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

| Klebsiella pneumoniae | 2 |

| Acinetobacter baumannii | 0.5 |

These results suggest that the compound is particularly effective against Gram-negative bacteria, including Acinetobacter baumannii, which is notable due to its relevance in hospital-acquired infections .

Anticancer Activity

In addition to its antimicrobial effects, 2-tert-butyl-4-chloro-1,3-benzothiazole has been investigated for its anticancer properties. A study screening various benzothiazole derivatives found that compounds with similar structures exhibited broad-spectrum antitumor activity against multiple human cancer cell lines.

Growth Inhibition Data

| Compound | GI₅₀ (μM) |

|---|---|

| 9p | 0.38 |

| 12d | 0.45 |

| 12i | 0.50 |

The compound demonstrated significant growth inhibition in vitro, indicating potential as an anticancer agent .

The biological activity of 2-tert-butyl-4-chloro-1,3-benzothiazole is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It can interact with specific receptors or proteins that modulate cellular pathways.

- Membrane Disruption : Its structure allows it to disrupt bacterial cell membranes, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. The presence of the tert-butyl and chloro groups appears to enhance the compound’s bioactivity compared to analogs lacking these substituents.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- Antibacterial Assays : In vitro testing against clinical isolates showed that the compound effectively inhibited biofilm formation at concentrations below its MIC .

- Cytotoxicity Studies : Evaluations on human cell lines indicated selective cytotoxicity towards bacterial cells while maintaining lower toxicity levels towards human cells .

Q & A

Q. What are the recommended synthetic routes for 2-Tert-butyl-4-chloro-1,3-benzothiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. For example, bromination of the benzothiazole core followed by tert-butyl substitution under reflux conditions in ethanol or methanol (). Optimization strategies include:

- Temperature control : Maintaining 70–80°C during cyclization to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution at the 4-position.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) ().

Q. How is the crystal structure of 2-Tert-butyl-4-chloro-1,3-benzothiazole determined, and which software tools are validated for its refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) ( ). Key parameters:

- Resolution : Aim for <1.0 Å to resolve steric effects from the tert-butyl group.

- Twinned data : SHELXL handles high-resolution twinned datasets effectively ().

- Validation : Check R-factors (<5%) and electron density maps for missing atoms.

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between 2-Tert-butyl-4-chloro-1,3-benzothiazole and its derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., anti-tubercular vs. cytotoxicity) require:

- Comparative assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Mycobacterium tuberculosis H37Rv ().

- Structural-activity analysis : Correlate substituent effects (e.g., halogen position) with activity via QSAR models.

- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives ().

Q. What computational methods are employed to predict the reactivity and interaction mechanisms of 2-Tert-butyl-4-chloro-1,3-benzothiazole with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilic regions (e.g., chloro-substituted C4) for nucleophilic attack ().

- Molecular Docking : Use AutoDock Vina to model binding with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) ().

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding entropy ().

Q. How do steric effects from the tert-butyl group influence the compound’s chemical reactivity and biological interactions?

Methodological Answer: The tert-butyl group introduces steric hindrance, altering:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.